![molecular formula C10H9F3N2O3 B1401106 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine CAS No. 1282395-89-4](/img/structure/B1401106.png)
3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Functionalization and Biological Applications
Phenothiazine derivatives, including compounds related to 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine, have been explored for their biological applications. A study by Ayuk et al. (2018) synthesized new linear phenothiazine azo-dye compounds and tested their antimicrobial activity against several microorganisms, demonstrating some level of inhibition (Ayuk, Eze, Njokunwogbu, & Aronimo, 2018).
Photoreactivity in Different Solvents
The photoreactions of flutamide, which includes a similar 4-nitro-3-(trifluoromethylphenyl) structure, were studied by Watanabe, Fukuyoshi, and Oda (2015). They discovered that flutamide undergoes different photoreactions in acetonitrile and 2-propanol solvents, which could be relevant for understanding the behavior of similar compounds (Watanabe, Fukuyoshi, & Oda, 2015).
Synthetic Applications
The synthesis of azetidines, including derivatives similar to this compound, has been a focus of research due to their potential in drug discovery. Denis et al. (2018) described the synthesis of 3,3-Diarylazetidines by a calcium(II)-catalyzed Friedel-Crafts reaction, showing their utility in creating drug-like compounds (Denis et al., 2018).
Antioxidant Activity
The antioxidant activity of 4-Oxo-Azetidine derivatives was evaluated by Madhavi and Rani (2014). They found that derivatives with chlorine substituents exhibited maximum activity in radical scavenging methods (Madhavi & Rani, 2014).
Antitumor Applications
Greene et al. (2016) investigated 3-phenoxy-1,4-diarylazetidin-2-ones for their antiproliferative properties, revealing some compounds as potent antitumor agents. These compounds were shown to disrupt microtubular structure in cancer cells and induced apoptosis (Greene et al., 2016).
Novel Synthesis Methods
Kenis et al. (2012) developed a new approach for synthesizing 1-alkyl-2-(trifluoromethyl)azetidines, demonstrating their use as building blocks for diverse α-(trifluoromethyl)amines, highlighting the versatility of such compounds in synthetic chemistry (Kenis et al., 2012).
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets.
Eigenschaften
IUPAC Name |
3-[4-nitro-2-(trifluoromethyl)phenoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O3/c11-10(12,13)8-3-6(15(16)17)1-2-9(8)18-7-4-14-5-7/h1-3,7,14H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWNXJKXYQQWRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




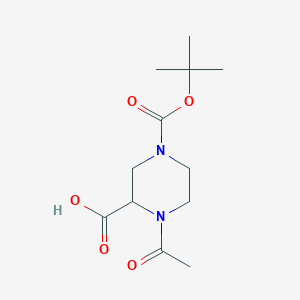


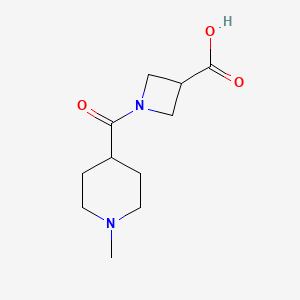
![(2,6-Dimethyl-phenyl)-(4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridin-3-yl)-amine](/img/structure/B1401031.png)

![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyridin-2-yl-amine](/img/structure/B1401038.png)
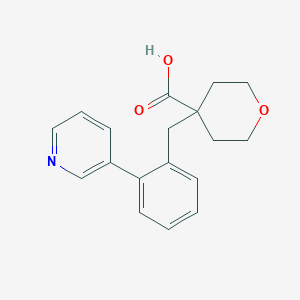
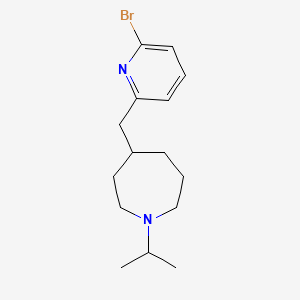
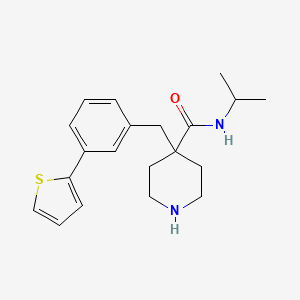
![1-[2-(4-Fluoro-phenyl)-acetyl]-azetidine-3-carboxylic acid(2-oxo-2,3-dihydro-1H-benzoimidazol-5-ylmethyl)-amide](/img/structure/B1401042.png)
![4-[[3-(4-Fluorophenyl)phenyl]methyl]oxane-4-carboxylic acid](/img/structure/B1401043.png)
![2-[5-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol](/img/structure/B1401046.png)